

2-Bromo-3,6-difluoropyridine physical properties

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Compound of Interest

Compound Name: 2-Bromo-3,6-difluoropyridine

Cat. No.: B2582288

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-3,6-difluoropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of two fluorine atoms and a bromine atom on the pyridine scaffold, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, handling procedures, and synthetic applications, offering a critical resource for professionals engaged in research and development. The strategic placement of its functional groups allows for selective and sequential chemical transformations, a feature highly sought after in the design of novel pharmaceuticals and functional materials.[1][2]

Molecular and Physicochemical Properties

2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2) is a compound whose utility is fundamentally derived from its molecular structure.[3] The pyridine ring, an electron-deficient aromatic system, is further deactivated by the inductive effect of the two highly electronegative fluorine atoms. The bromine atom at the 2-position serves as a versatile handle for a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions.

The compound typically presents as a colorless to light yellow or dark-colored liquid or oil.^[4] Its key physicochemical properties are summarized in the table below. It is important to note that several of these values are computationally predicted and should be used as a guideline pending experimental verification.

Property	Value	Source
CAS Number	1382786-22-2	^[3]
Molecular Formula	C ₅ H ₂ BrF ₂ N	^[3] ^[5]
Molecular Weight	193.98 g/mol	^[3] ^[5]
Appearance	Colorless to light yellow liquid/oil	^[4]
Purity	≥95% - 97% (Typical Commercial Grade)	^[3] ^[5]
Boiling Point	182.7 ± 35.0 °C (Predicted)	^[4]
Density	1.808 ± 0.06 g/cm ³ (Predicted)	^[4]
pKa	-7.29 ± 0.10 (Predicted)	^[4]
SMILES	<chem>FC1=NC(Br)=C(F)C=C1</chem>	^[5]

Spectroscopic Characterization (Anticipated)

While specific, publicly available spectra for **2-Bromo-3,6-difluoropyridine** are not readily found, its structure allows for the prediction of characteristic spectroscopic signatures. Researchers synthesizing or using this compound can expect the following:

- ¹H NMR: The spectrum will be defined by the two protons on the pyridine ring. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative nitrogen and fluorine atoms. Complex splitting patterns (doublets of doublets, etc.) are expected due to spin-spin coupling between the protons and with the fluorine atoms.

- ^{13}C NMR: Five distinct signals are expected, corresponding to each carbon atom in the pyridine ring. The carbons bonded to fluorine (C3 and C6) will appear as doublets due to one-bond C-F coupling, which is typically large. The carbon bonded to bromine (C2) will also have a characteristic chemical shift.
- ^{19}F NMR: Two distinct signals are anticipated, one for each fluorine atom, unless accidental chemical shift equivalence occurs. These signals will likely show coupling to each other and to the nearby ring protons.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks, with roughly equal intensity, which is the signature of a compound containing one bromine atom.

Safety, Handling, and Storage

Proper handling of **2-Bromo-3,6-difluoropyridine** is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

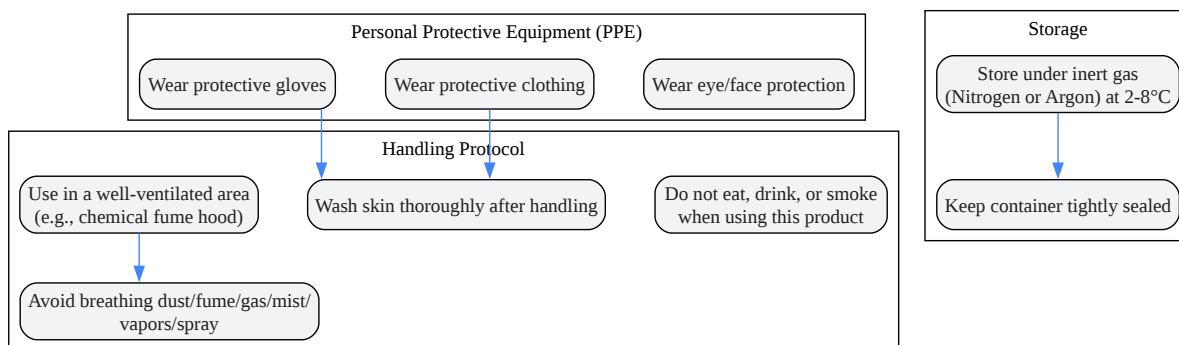
Hazard Identification

Based on available safety data sheets for this compound and structurally similar chemicals, the primary hazards include:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Skin Irritation: Causes skin irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Recommended Handling Procedures

A rigorous safety protocol should be implemented when working with this reagent.



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Caption: Recommended safety, handling, and storage workflow.

Experimental Protocol for Safe Handling:

- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7]
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield for comprehensive protection.[5][7]
- Dispensing: When transferring the liquid, use a syringe or pipette to avoid splashes. Avoid generating aerosols.
- Spill Management: In case of a spill, absorb the material with an inert chemical absorbent. Clean the area thoroughly, and dispose of the waste in a sealed, labeled container according to institutional guidelines.
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.

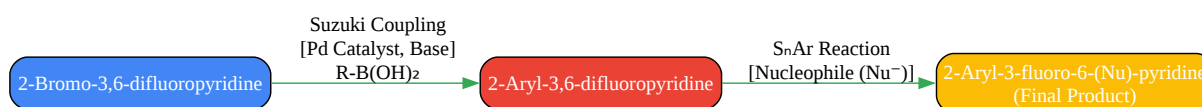
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage

To maintain its chemical integrity, **2-Bromo-3,6-difluoropyridine** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C. [4] This prevents degradation from moisture and atmospheric contaminants.

Applications in Organic Synthesis

The synthetic value of **2-Bromo-3,6-difluoropyridine** lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the highly stable C-F bonds. This allows for the selective introduction of carbon or heteroatom nucleophiles at the 2-position, while leaving the fluorine atoms intact for potential downstream nucleophilic aromatic substitution (S_NAr) reactions.



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Caption: Sequential cross-coupling and S_NAr reaction pathway.

This orthogonal reactivity is a powerful tool for building molecular complexity efficiently. For instance, a Suzuki coupling can be performed first to install a desired aryl or heteroaryl group at the C2 position. Subsequently, one of the fluorine atoms (typically at the 6-position due to activation by the nitrogen atom) can be displaced by a nucleophile in an S_NAr reaction, leading to highly functionalized, trisubstituted pyridine derivatives.[1] This stepwise approach is

fundamental in constructing scaffolds for drug candidates and other high-value compounds.[1]
[3]

Conclusion

2-Bromo-3,6-difluoropyridine is a specialized chemical intermediate with a well-defined set of physical and chemical properties that make it highly valuable for advanced organic synthesis. Its key attributes—a reactive bromine site for cross-coupling and stable fluorine atoms for potential S_NAr reactions—provide a reliable platform for the construction of complex, fluorinated pyridine derivatives. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in research and development settings.

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